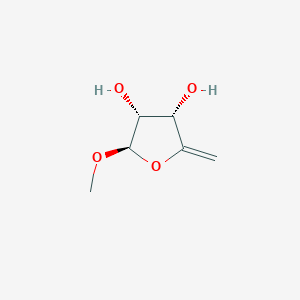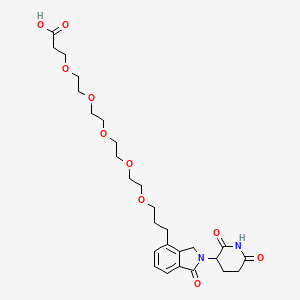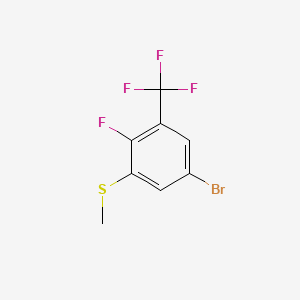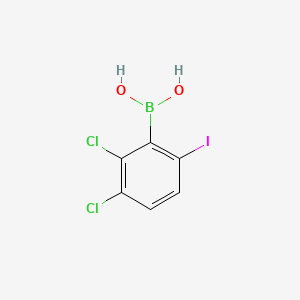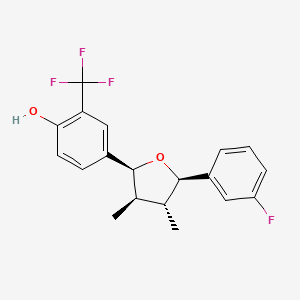
Antifungal agent 19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal agent 19 is a compound used to combat fungal infections. It is part of a broader class of antifungal agents that are crucial in treating various mycoses, particularly in immunocompromised individuals. The compound’s efficacy and safety profile make it a valuable asset in the medical field.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 19 involves multiple steps, including the formation of key intermediates through specific reactions. The synthetic route typically includes:
Formation of the core structure: This involves the use of starting materials that undergo condensation reactions.
Functionalization: Introduction of functional groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents include organic solvents, catalysts, and specific reactants tailored to the synthetic route.
Análisis De Reacciones Químicas
Types of Reactions
Antifungal agent 19 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific moieties to achieve the desired chemical structure.
Substitution: Replacement of functional groups with others to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles.
Major Products Formed
The major products formed from these reactions are intermediates that lead to the final antifungal compound. Each step is carefully controlled to ensure the desired product is obtained with minimal by-products.
Aplicaciones Científicas De Investigación
Antifungal agent 19 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on fungal cell biology and its potential to inhibit fungal growth.
Medicine: Applied in the treatment of fungal infections, particularly in patients with weakened immune systems.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal contamination.
Mecanismo De Acción
The mechanism of action of Antifungal agent 19 involves targeting specific components of the fungal cell:
Molecular Targets: The compound binds to ergosterol in the fungal cell membrane, disrupting its integrity.
Pathways Involved: Inhibition of ergosterol synthesis leads to increased cell permeability and eventual cell death.
Comparación Con Compuestos Similares
Antifungal agent 19 is compared with other antifungal agents such as azoles, polyenes, and echinocandins:
Azoles: Inhibit ergosterol synthesis but have different binding sites.
Polyenes: Bind directly to ergosterol, forming pores in the cell membrane.
Echinocandins: Inhibit glucan synthesis in the cell wall.
List of Similar Compounds
- Fluconazole
- Amphotericin B
- Caspofungin
This compound stands out due to its unique binding mechanism and broad-spectrum activity against various fungal pathogens.
Propiedades
Fórmula molecular |
C19H18F4O2 |
|---|---|
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
4-[(2S,3R,4R,5R)-5-(3-fluorophenyl)-3,4-dimethyloxolan-2-yl]-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C19H18F4O2/c1-10-11(2)18(25-17(10)12-4-3-5-14(20)8-12)13-6-7-16(24)15(9-13)19(21,22)23/h3-11,17-18,24H,1-2H3/t10-,11-,17-,18+/m1/s1 |
Clave InChI |
BZSUBFFEWPIHQV-BNFWDCBASA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC(=CC=C2)F)C3=CC(=C(C=C3)O)C(F)(F)F)C |
SMILES canónico |
CC1C(C(OC1C2=CC(=CC=C2)F)C3=CC(=C(C=C3)O)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


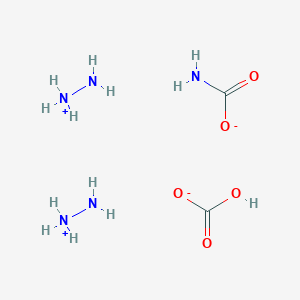
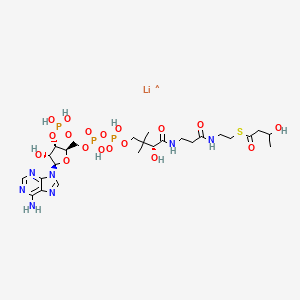
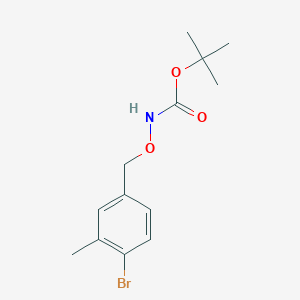
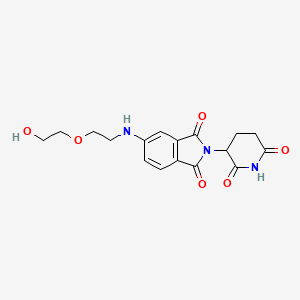
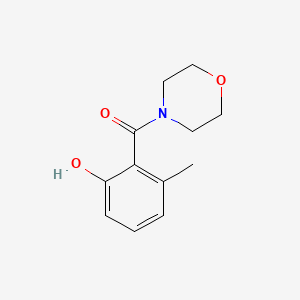
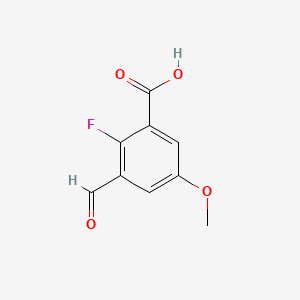
![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)

